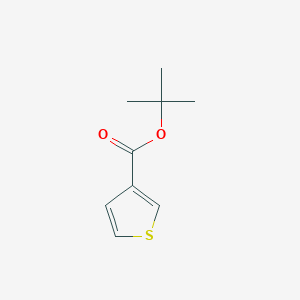

Tert-butyl thiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-9(2,3)11-8(10)7-4-5-12-6-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPDPANYMIUZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654957 | |

| Record name | tert-Butyl thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125294-45-3 | |

| Record name | tert-Butyl thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tert Butyl Thiophene 3 Carboxylate

Direct Esterification Routes from Thiophene-3-carboxylic Acid

The most straightforward approach to tert-butyl thiophene-3-carboxylate is the direct esterification of thiophene-3-carboxylic acid. Due to the steric hindrance of the tert-butyl group, standard Fischer esterification conditions are often inefficient. Consequently, more specialized methods are employed, which typically involve the activation of the carboxylic acid or the use of highly reactive tert-butylating agents. thieme.de

Common strategies include the reaction of the carboxylic acid with isobutene under acidic catalysis or the use of coupling agents to facilitate the reaction with tert-butanol (B103910). thieme.degoogle.com These methods are designed to overcome the poor nucleophilicity of tert-butanol and the steric hindrance around the carbonyl carbon.

Catalytic Systems for Acid-Catalyzed Esterification

Acid-catalyzed esterification for tert-butyl esters primarily involves the reaction of a carboxylic acid with isobutene, which acts as a source of the tert-butyl cation. google.com A variety of strong acid catalysts are effective for this transformation.

Mineral Acids: Concentrated sulfuric acid is a classic and effective catalyst for this reaction. thieme.de

Organic Sulfonic Acids: Alkyl- and arylsulfonic acids are also commonly used. google.com

Solid Acid Catalysts: Insoluble catalysts such as acidic ion-exchange resins offer the advantage of easy separation from the reaction mixture, simplifying purification. google.com

Superacids: Recently, bis(trifluoromethanesulfonyl)imide (Tf₂NH) has been reported as a highly efficient catalyst for the tert-butylation of carboxylic acids using tert-butyl acetate (B1210297) as the tert-butyl source, proceeding rapidly and in high yields even with catalytic amounts of the acid. thieme.deorganic-chemistry.org

Reagents and Reaction Condition Optimization

To achieve high yields in the synthesis of sterically hindered esters like this compound, optimization of reagents and reaction conditions is critical. The dicyclohexylcarbodiimide (B1669883) (DCC) coupling method, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), is a widely adopted and effective procedure. huji.ac.ilorgsyn.org This system relies on DMAP as a nucleophilic catalyst that accelerates the esterification, which would otherwise be very slow. orgsyn.org

The reaction involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. DMAP then reacts with this intermediate to form a highly reactive N-acylpyridinium salt. This salt is subsequently attacked by the alcohol (tert-butanol) to yield the desired ester and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration. orgsyn.org An improved one-pot procedure using DCC/DMAP for the esterification of various acids with t-butanol has been developed to minimize the formation of undesired N-acyl urea (B33335) byproducts. huji.ac.il

Below is a table summarizing typical conditions for this type of esterification.

| Catalyst/Reagent System | Alcohol | Solvent | Temperature | Time | Notes |

| DCC / DMAP | tert-Butanol | Dichloromethane (B109758) (CH₂Cl₂) | Room Temp. | 3 hr | Mild, nonacidic conditions; DCU precipitates. orgsyn.org |

| EDC / HOBt / DMAP | tert-Butanol | Not specified | Not specified | Not specified | EDC is a water-soluble carbodiimide (B86325) alternative to DCC. researchgate.net |

| Isobutene / H₂SO₄ | (Isobutene) | Not specified | 10-40 °C | Not specified | Requires handling of gaseous isobutene. google.com |

| Tf₂NH | tert-Butyl acetate | tert-Butyl acetate | Not specified | Not specified | A powerful and fast method applicable to various substrates. thieme.de |

Functional Group Interconversion Strategies to the Tert-butyl Ester

Alternative strategies involve the conversion of other functional groups derived from thiophene-3-carboxylic acid into the target tert-butyl ester. These methods bypass the direct use of the often-unreactive tert-butanol.

Transesterification Approaches

Transesterification offers a viable route to tert-butyl esters. One such method involves heating the carboxylic acid with an excess of tert-butyl acetoacetate (B1235776). researchgate.net In this process, the tert-butyl acetoacetate serves as the tert-butyl group donor. The reaction is driven forward by the decomposition of the liberated acetoacetic acid into acetone (B3395972) and carbon dioxide, which makes the reaction essentially irreversible. This method is advantageous as it can be performed under relatively mild conditions and avoids the high pressures associated with using gaseous isobutene. researchgate.net

Synthesis from Thiophene-3-carbonyl Halides

A classic and highly effective method for ester synthesis is the reaction of an acyl halide with an alcohol. Thiophene-3-carbonyl chloride, which was first described in 1938, serves as a key intermediate for this approach. mdpi.com The acid chloride is readily prepared from thiophene-3-carboxylic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comwisdomlib.org

The resulting thiophene-3-carbonyl chloride is a highly reactive electrophile. Its reaction with tert-butanol, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, proceeds smoothly to afford this compound in high yield. Although the X-ray structure of thiophene-3-carbonyl chloride was not reported until recently due to its low melting point, its synthesis and reactivity are well-established. mdpi.comresearchgate.net

Thiophene (B33073) Ring Construction Methodologies Leading to this compound

Synthesizing the thiophene ring with the desired substitution pattern already in place is a powerful strategy in heterocyclic chemistry. While no single reaction directly yields this compound as the primary product, certain methods can produce precursors or closely related analogues.

The Gewald aminothiophene synthesis is a prominent multi-component reaction that constructs a polysubstituted 2-aminothiophene ring. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The ester function at the 3-position of the resulting thiophene originates from the α-cyanoester starting material.

Therefore, by utilizing tert-butyl cyanoacetate (B8463686) as the cyanoester component, this reaction can produce a tert-butyl 2-aminothiophene-3-carboxylate derivative. The other substituents on the thiophene ring (at positions 4 and 5) are determined by the choice of the starting carbonyl compound. While this method introduces an amino group at the 2-position, it successfully constructs the thiophene ring with the required tert-butyl ester at the 3-position. Subsequent deamination reactions could potentially remove the 2-amino group to yield the target compound. The reaction is versatile, and microwave irradiation has been shown to improve yields and reduce reaction times. wikipedia.org

A general scheme for the Gewald reaction is presented below.

Gewald Reaction Scheme

"A ketone or aldehyde (R1, R2 substituents) reacts with an α-cyanoester (R3 substituent) and elemental sulfur in the presence of a base to yield a 2-aminothiophene."

| R1 | R2 | R3 (Ester Group) | Product |

| Alkyl/Aryl | H/Alkyl | -C(O)O-tBu | 2-Amino-4,5-disubstituted-thiophene-3-carboxylic acid tert-butyl ester |

Other classical thiophene syntheses, such as the Paal-Knorr or Fiesselmann syntheses, are less suitable for this specific target as they typically yield thiophenes with different substitution patterns, such as carboxylates at the 2-position. derpharmachemica.comwikipedia.org

Gewald Reaction and its Variants

The Gewald reaction, first reported in 1961, is a powerful and versatile multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. The classic reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst, such as an amine (e.g., morpholine (B109124) or triethylamine). To produce thiophene-3-carboxylates, an appropriate cyanoacetic acid ester is used as the activated nitrile component. For the target compound, tert-butyl cyanoacetate is the required starting material.

The mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to yield a stable α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur, cyclization via nucleophilic attack of the sulfur onto the cyano group, and subsequent tautomerization to form the final 2-aminothiophene product.

Table 1: Examples of Gewald Reaction Conditions for 2-Aminothiophene Synthesis

| Carbonyl Compound | α-Cyano Ester/Nitrile | Base | Solvent | Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|---|

| Cyclohexanone | Methyl cyanoacetate | Morpholine | Methanol (B129727) | Reflux, 2h | Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 82 | |

| Acetone | Ethyl cyanoacetate | Morpholine | Ethanol | Reflux, 18h | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | - | |

| Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | Microwave, 30 min | Methyl 2-amino-4-ethylthiophene-3-carboxylate | 92 | |

| p-Methoxyacetophenone | Malononitrile | Morpholine | - (Solvent-free) | Ball milling, 24h | 2-Amino-4-(p-methoxyphenyl)-5-methylthiophene-3-carbonitrile | 53 | |

| Isovalerylaldehyde | Cyanoacetic acid Wang resin | DBU / DIPEA | Toluene | Microwave, 20 min then 10 min | Solid-supported 2-benzamido-5-isobutylthiophene-3-carboxylate | - |

Variations of the Gewald reaction have been developed to improve yields, shorten reaction times, and broaden the substrate scope. Microwave-assisted Gewald synthesis, for instance, can dramatically reduce reaction times from hours to minutes and often improves product yields.

Cyclization Reactions Involving Sulfur-Containing Precursors

Beyond the Gewald reaction, classical methods for thiophene ring construction often involve the cyclization of open-chain precursors with a sulfurizing agent. The Paal-Knorr thiophene synthesis is a primary example, wherein a 1,4-dicarbonyl compound is condensed with a source of sulfur to form the thiophene ring.

Common sulfurizing agents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. These reagents also act as dehydrating agents. The mechanism involves the conversion of the dicarbonyl to a thioketone, which then undergoes cyclization and dehydration to yield the substituted thiophene. While historically significant, this method can require harsh conditions.

Table 2: Common Sulfurizing Agents in Paal-Knorr Thiophene Synthesis

| Reagent | Chemical Name | Typical Use | Reference(s) |

|---|---|---|---|

| P₄S₁₀ | Phosphorus Pentasulfide | Traditional sulfurizing and dehydrating agent | |

| Lawesson's Reagent | 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide | Milder alternative to P₄S₁₀ | |

| H₂S | Hydrogen Sulfide | Used with an acid catalyst |

More modern approaches utilize functionalized precursors that undergo cyclization. For example, methods have been developed for the synthesis of thiophene-3-carboxylic esters from 1-(methylthio)-3-yn-2-ols, which proceed through a 5-endo-dig S-cyclization.

Palladium-Catalyzed Synthesis and Functionalization Pathways

Palladium catalysis offers highly efficient and selective routes for the formation and functionalization of thiophene rings, providing pathways that are often inaccessible through traditional methods.

Borylation of Halogenated Thiophene Precursors

A powerful strategy for creating substituted thiophenes involves a two-step, one-pot sequence combining Miyaura borylation and Suzuki-Miyaura cross-coupling. This method allows for the direct coupling of two different halogenated compounds.

The synthesis of this compound via this route would begin with a 3-halothiophene, such as 3-bromothiophene. This precursor undergoes palladium-catalyzed Miyaura borylation using a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) to form a thiophene-3-boronic acid pinacol (B44631) ester intermediate. This borylated intermediate is highly reactive and can be used directly in the subsequent step without isolation, which improves process efficiency.

The second step is a Suzuki-Miyaura cross-coupling reaction. The thiophene-3-boronic acid ester reacts with a suitable electrophile, such as tert-butyl chloroformate, in the presence of a palladium catalyst and a base to install the tert-butoxycarbonyl group at the 3-position. The ability to perform both the borylation and the coupling reaction in a single pot by simply adding the necessary reagents for the second step makes this an attractive and efficient methodology.

Oxidative Cyclization Methodologies

Palladium-catalyzed oxidative cyclization presents another advanced route to substituted thiophenes. These reactions construct the heterocyclic ring through an intramolecular C-H activation or C-S bond formation coupled with an oxidation step.

A notable example is the synthesis of benzothiophene-3-carboxylic esters from readily available 2-(methylthio)phenylacetylenes. In this process, a Pd(II) catalyst promotes an intramolecular 5-endo-dig cyclization of the sulfur atom onto the alkyne. This is followed by a carbonylative step where carbon monoxide is incorporated, and an alcohol (e.g., methanol or tert-butanol) traps the acyl-palladium intermediate to form the final ester. The catalytic cycle is completed by the re-oxidation of Pd(0) to the active Pd(II) state, often using air (O₂) as a benign, terminal oxidant. While this specific example yields a benzothiophene, the fundamental principle of palladium-catalyzed oxidative cyclization and carbonylation is applicable to the synthesis of non-annulated thiophene carboxylates from appropriate acyclic sulfur-containing alkyne precursors.

Table 3: Conditions for Pd-Catalyzed Oxidative Alkoxycarbonylation

| Substrate | Catalyst System | Carbonyl Source | Oxidant | Solvent/Alcohol | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|---|

| 2-(Methylthio)phenylacetylene | PdI₂ / KI | CO (40 atm) | Air | Methanol | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 83 | |

| 2-(Methylthio)phenylacetylene | PdI₂ / KI | CO (40 atm) | Air | Ethanol | Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate | 78 | |

| 2-((4-chlorophenyl)ethynyl)phenyl)(methyl)sulfane | PdI₂ / KI | CO (40 atm) | Air | Methanol | Methyl 2-(4-chlorophenyl)benzo[b]thiophene-3-carboxylate | 76 | |

| (2-(3,3-dimethylbut-1-yn-1-yl)phenyl)(methyl)sulfane | PdI₂ / KI | CO (40 atm) | Air | Methanol | Methyl 2-(tert-butyl)benzo[b]thiophene-3-carboxylate | 57 |

Green Chemistry Principles and Sustainable Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The development of green methodologies for preparing compounds like this compound aims to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

Solvent-Free and Environmentally Benign Conditions

The principles of green chemistry have been successfully applied to the Gewald reaction, a key synthesis for thiophene derivatives. Two prominent techniques are mechanochemistry and microwave irradiation.

Mechanochemistry, often performed using high-speed ball milling, allows the Gewald reaction to proceed under solvent-free conditions. The mechanical energy from grinding the solid reactants together facilitates the reaction, often leading to high yields and discovering that the reaction can be catalytic in base. This approach eliminates the need for potentially hazardous organic solvents, simplifying workup procedures and reducing chemical waste.

Microwave irradiation is another environmentally benign technique that significantly accelerates the Gewald reaction. Reactions that might take many hours under conventional heating can be completed in minutes in a microwave reactor. This rapid heating not only saves time and energy but can also lead to cleaner reactions

Catalytic Efficiency and Atom Economy in Synthesis

The synthesis of thiophene-3-carboxylates, including the tert-butyl ester, has seen significant advancements through the application of modern catalytic systems designed to improve both efficiency and adherence to green chemistry principles. Catalytic efficiency is primarily measured by the yield of the desired product and the catalyst's turnover number, while atom economy focuses on maximizing the incorporation of atoms from the starting materials into the final product.

Palladium-based catalysts are frequently employed for the synthesis of thiophene derivatives. A notable example is the carbonylative approach to benzothiophene-3-carboxylic esters, which provides insight into methodologies applicable to this compound. In one such method, a simple and effective catalytic system of palladium(II) iodide (PdI₂) and potassium iodide (KI) is used. acs.org This system catalyzes the reaction of 2-(methylthio)phenylacetylenes with carbon monoxide (CO) and an alcohol to produce the corresponding ester. acs.org The reaction proceeds with fair to high yields, generally ranging from 57% to 83%. acs.org

The efficiency of this catalytic process is demonstrated by the relatively low catalyst loading required. For instance, reactions can be successfully carried out with just 5 mol % of PdI₂. acs.org The process involves an oxidative cyclization-alkoxycarbonylation sequence under aerobic conditions, utilizing air as a green oxidant. nih.gov The direct incorporation of carbon monoxide as the carbonyl source is a key feature that enhances atom economy, as it directly builds the ester functionality without the need for pre-functionalized and subsequently discarded activating groups.

The table below summarizes the catalytic conditions and yields for the synthesis of various methyl benzothiophene-3-carboxylates, illustrating the efficiency of the PdI₂/KI system with different substrates. These findings are relevant for understanding the potential synthesis pathways for this compound.

| Substrate Precursor (R group) | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl | 5 mol% PdI₂, 5 equiv KI | CO (32 atm), Air (8 atm), MeOH, 80°C, 24h | 75 | acs.org |

| 4-Bromophenyl | 5 mol% PdI₂, 5 equiv KI | CO (32 atm), Air (8 atm), MeOH, 80°C, 24h | 83 | nih.gov |

| Thiophen-3-yl | 5 mol% PdI₂, 5 equiv KI | CO (32 atm), Air (8 atm), MeOH, 80°C, 24h | 70 | nih.gov |

| tert-Butyl | 5 mol% PdI₂, 5 equiv KI | CO (32 atm), Air (8 atm), MeOH, 80°C, 24h | 57 | acs.orgnih.gov |

| 5-Fluoro-phenyl | 5 mol% PdI₂, 5 equiv KI | CO (32 atm), Air (8 atm), MeOH, 80°C, 24h | 62 | acs.org |

Process Intensification and Scale-Up Considerations

Process intensification and scale-up are critical for transitioning a synthetic route from laboratory discovery to industrial production. These efforts aim to make processes more efficient, safer, and more environmentally friendly, often by employing technologies like flow chemistry and optimizing reaction conditions for larger volumes. thieme.de

For the synthesis of heterocyclic compounds structurally related to this compound, the move from traditional batch processing to continuous flow manufacturing in microreactors represents a significant step in process intensification. nih.gov A prime example is the oxidation step in the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate, an intermediate for various pharmaceuticals. The traditional batch process using TEMPO and sodium hypochlorite (B82951) (NaClO) can be challenging to scale due to safety concerns and handling of large quantities of oxidant. nih.gov

In contrast, a microchannel reactor system using TEMPO with hydrogen peroxide (H₂O₂) as the oxidant offers a much greener and more controlled alternative. nih.gov This intensified process provides a significantly shorter reaction time and improved safety profile. Upon completion, the product can be easily separated, demonstrating a streamlined and efficient workflow suitable for large-scale production. nih.gov

The table below contrasts a traditional batch synthesis with an intensified microchannel reactor process for a key synthetic intermediate, highlighting the advantages of modern process technology.

| Parameter | Traditional Batch Process (TEMPO/NaClO) | Microchannel Reactor (TEMPO/H₂O₂) | Reference |

|---|---|---|---|

| Reaction System | Stirred tank reactor | Continuous flow micro-channel reactor | nih.gov |

| Oxidant | Sodium hypochlorite (NaClO) | Hydrogen peroxide (H₂O₂) | nih.gov |

| Reaction/Stay Time | 30 minutes | 30 seconds | nih.gov |

| Work-up | Standard quenching and extraction | Continuous flow oil-water separator | nih.gov |

| Key Advantage | Established method | Enhanced safety, speed, and green credentials | nih.gov |

Furthermore, considerations for scale-up also involve the choice of equipment and reaction parameters. For palladium-catalyzed reactions similar to those used for thiophene synthesis, scaling up from glassware to a stainless steel autoclave is a common step. Research has demonstrated successful larger-scale synthesis of related esters in 250 mL stainless steel autoclaves, indicating the feasibility of producing significant quantities under controlled pressure and temperature. acs.orgnih.gov Another intensification strategy involves the use of microwave heating, which can dramatically reduce reaction times from days to minutes, as demonstrated in the synthesis of some semiconducting polymers containing thiophene units. nist.gov

Chemical Reactivity and Mechanistic Investigations of Tert Butyl Thiophene 3 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Nucleus

The thiophene ring is known to be more reactive towards electrophilic aromatic substitution than benzene (B151609). However, the reactivity and regioselectivity of these substitutions on tert-butyl thiophene-3-carboxylate are significantly influenced by the electronic effects of the tert-butoxycarbonyl group (-COOt-Bu). This group is electron-withdrawing and acts as a deactivating, meta-directing substituent, although the inherent reactivity of the thiophene ring still allows for substitution to occur.

Halogenation of this compound typically proceeds via electrophilic substitution. Bromination is commonly achieved using N-bromosuccinimide (NBS), a reagent that provides a low concentration of bromine, minimizing side reactions. masterorganicchemistry.com The electron-withdrawing nature of the 3-carboxylate group directs the incoming electrophile primarily to the C5 position, which is para to the directing group and activated by the sulfur atom. Some substitution may also occur at the C2 position, ortho to the carboxylate. The use of a suitable solvent, such as acetic acid or a mixture of acetonitrile (B52724) and water, can facilitate the reaction. nsf.gov

Studies on the bromination of the closely related thiophene-3-carboxylic acid using NBS show that substitution occurs at the positions adjacent to the sulfur atom. researchgate.netresearchgate.net For this compound, the primary product is tert-butyl 5-bromo-thiophene-3-carboxylate. The reaction is typically carried out at room temperature. organic-chemistry.org

Table 1: Halogenation of Thiophene Derivatives

| Substrate | Reagent | Position of Substitution | Reference |

|---|---|---|---|

| Thiophene-3-carboxylic acid | N-Bromosuccinimide (NBS) | 5-position | researchgate.net |

| Electron-rich arenes | N-Bromosuccinimide (NBS) / Mandelic Acid (catalyst) | Regioselective | organic-chemistry.org |

| Thiophenes | N-Bromosuccinimide (NBS) / Ultrasonic irradiation | Adjacent to sulfur (2- and 5-positions) | researchgate.net |

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. For this compound, these reactions are expected to be challenging due to the deactivating effect of the ester group.

Nitration typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. Given the deactivating nature of the 3-carboxylate group, substitution is predicted to occur at the C5 position. Milder nitrating agents, such as tert-butyl nitrite, have been developed for the chemoselective nitration of sensitive substrates like phenols and could potentially be applied to heterocycles, though specific studies on this compound are not widely reported. nih.govorganic-chemistry.org

Sulfonation is generally carried out using fuming sulfuric acid or chlorosulfonic acid. The reaction is reversible and the position of sulfonation can be influenced by reaction temperature. As with nitration, the C5 position is the most likely site for substitution on the this compound ring.

Nucleophilic Transformations Involving the Ester Moiety

The tert-butyl ester group of the title compound is a key functional handle for a variety of chemical transformations. These reactions proceed through nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond or reduction of the carbonyl group.

The hydrolysis of the tert-butyl ester to the corresponding thiophene-3-carboxylic acid is a fundamental transformation. This can be achieved under either acidic or basic conditions, though acidic pathways are generally more common for tert-butyl esters due to the stability of the intermediate tert-butyl cation.

Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The subsequent elimination of the stable tert-butyl cation, which is then quenched by water to form tert-butanol (B103910), drives the reaction forward. Reagents like aqueous phosphoric acid or trifluoroacetic acid are effective for this deprotection. organic-chemistry.org

Base-catalyzed hydrolysis, or saponification, is also possible but can be slower for sterically hindered tert-butyl esters. arkat-usa.org This pathway involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. Studies on the hydrolysis of tert-butyl formate (B1220265) have shown that the reaction is highly pH-dependent, with both acid- and base-catalyzed pathways contributing significantly outside the neutral pH range. usgs.gov

The conversion of this compound into thiophene-3-carboxamides can be achieved through aminolysis or direct amidation reactions. Direct reaction with an amine (aminolysis) often requires harsh conditions. More practical approaches involve the in-situ activation of the tert-butyl ester.

One effective method involves the use of a chlorinating agent like α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst. This generates the more reactive thiophene-3-carbonyl chloride intermediate, which readily reacts with a variety of primary and secondary amines to afford the corresponding amides in high yields under mild conditions. organic-chemistry.orgresearchgate.netnih.gov Another approach utilizes potassium tert-butoxide to assist the amidation of esters with amines under ambient conditions, offering a greener and more economical route. organic-chemistry.org

Table 2: Catalytic Amidation of Tert-butyl Esters

| Ester Substrate | Amine | Catalyst/Reagent | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Tert-butyl esters | Various alcohols and amines | α,α-Dichlorodiphenylmethane, SnCl₂ | DCE | Corresponding esters and amides | organic-chemistry.org |

| Aliphatic/Aromatic esters | Various amines | Potassium tert-butoxide | THF (technical grade) | Corresponding amides | organic-chemistry.org |

| Carboxylic Acids | Various amines | Tris(p-haloaryl)silanols | - | Corresponding amides | acs.org |

The selective reduction of the ester group provides access to important synthetic building blocks, thiophene-3-carbaldehyde and thiophene-3-methanol. The choice of reducing agent is crucial to control the extent of the reduction.

To obtain thiophene-3-carbaldehyde, a partial reduction is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. DIBAL-H is a bulky reducing agent that coordinates to the ester carbonyl, and after the addition of one hydride equivalent, a stable tetrahedral intermediate is formed which is hydrolyzed during aqueous workup to yield the aldehyde. chemistrysteps.comstackexchange.comdoubtnut.com

For the complete reduction to thiophene-3-methanol, a more powerful reducing agent is necessary. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose. masterorganicchemistry.com LiAlH₄ reduces esters all the way to primary alcohols. The reaction proceeds via an initial reduction to the aldehyde, which is immediately further reduced to the alcohol. libretexts.orgyoutube.com Unlike DIBAL-H, isolating the aldehyde intermediate is not possible with LiAlH₄. libretexts.org

Table 3: Reduction of Esters to Aldehydes and Alcohols

| Starting Material | Reagent | Product | Key Conditions | Reference |

|---|---|---|---|---|

| Ester | Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | Low temperature (-78 °C) | masterorganicchemistry.comchemistrysteps.com |

| Ester | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | - | masterorganicchemistry.comlibretexts.org |

| Acid Halide | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Aldehyde | Selective for acid halides over other carbonyls | masterorganicchemistry.com |

Metal-Catalyzed Cross-Coupling Reactions

This compound, possessing a thiophene core, is a substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon bonds, enabling the synthesis of complex aryl and heteroaryl structures. The tert-butyl ester group is generally stable under many coupling conditions, making it a useful protecting group for the carboxylic acid functionality. thermofisher.com

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst, is a widely applicable method for creating biaryl linkages. While direct examples involving this compound are not prevalent in the provided literature, the reaction is broadly effective for thiophene derivatives. nih.gov For the reaction to proceed, the thiophene must first be converted into a suitable organoboron derivative (e.g., a boronic acid or trifluoroborate salt) or be halogenated to act as the electrophilic partner.

The Suzuki reaction is noted for its mild conditions and tolerance of a wide range of functional groups. nih.gov For instance, the coupling of thiophene-containing trifluoroborates with aryl chlorides has been demonstrated, although challenges can arise with electron-rich coupling partners. nih.gov The synthesis of 2,5-diisopropenylthiophene via a Suzuki coupling highlights the reaction's utility in functionalizing the thiophene ring. nih.gov Key parameters influencing the success of the coupling include the choice of catalyst, base, solvent, and reaction temperature. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Thiophene Derivatives

| Component | Example Condition | Role | Citation |

| Catalyst | Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | Pre-catalyst, forms active Pd(0) | nih.gov |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the Pd catalyst | |

| Boron Reagent | Potassium Trifluoroboratohomoenolate | Nucleophilic partner | nih.gov |

| Halide Partner | Aryl or Heteroaryl Halide (Cl, Br, I) | Electrophilic partner | nih.gov |

| Base | Potassium Carbonate (K₂CO₃) | Activates the organoboron species | nih.gov |

| Solvent | Toluene/Water or DMF | Solubilizes reactants | nih.gov |

Stille, Negishi, and Kumada Coupling Analogues

Analogous cross-coupling reactions provide alternative routes for C-C bond formation with thiophene systems.

Stille Coupling: This reaction utilizes an organotin (stannane) reagent coupled with an organic electrophile, catalyzed by palladium. wikipedia.org The Stille reaction is known for its tolerance of a wide array of functional groups, including esters, and its reagents are often stable to air and moisture. thermofisher.com This makes it a viable, though toxic, option for derivatives like this compound. The reaction mechanism proceeds through oxidative addition, transmetalation (often the rate-limiting step), and reductive elimination. wikipedia.orgrsc.org It has been successfully employed in Stille polycondensation to create thiophene-containing polymers with specific electronic properties. rsc.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. It is a powerful method known for the high reactivity of the organozinc nucleophiles. While specific examples with this compound are not detailed, its general applicability is broad.

Kumada Coupling: As one of the earliest cross-coupling methods, the Kumada coupling uses a Grignard reagent (organomagnesium halide) and an organic halide with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is economically advantageous as it uses readily available Grignard reagents. organic-chemistry.org Its application in the synthesis of polythiophenes demonstrates its effectiveness for functionalizing thiophene rings. wikipedia.org However, the high reactivity of Grignard reagents can limit its functional group compatibility compared to Suzuki or Stille couplings. organic-chemistry.org

C-H Activation and Direct Arylation Strategies

Direct C-H activation and arylation are increasingly important strategies that avoid the pre-functionalization (e.g., halogenation or borylation) of the thiophene ring. core.ac.uk These methods involve the direct coupling of a C-H bond with an aryl halide.

For 3-substituted thiophenes like this compound, regioselectivity is a key challenge. The C-H bonds at the C2 and C5 positions are generally more reactive than those at C4.

Palladium-catalyzed direct arylation of thiophenes is a common and effective method. core.ac.ukresearchgate.net The presence of an electron-withdrawing group, such as the ester in this compound, can promote the reaction. core.ac.uk Studies on 3-(methylsulfinyl)thiophenes have shown that a directing group at the C3 position can effectively guide arylation to the C2 or C5 positions. researchgate.net

Research has shown that C-H borylation of 3-substituted thiophenes occurs predominantly at the more accessible C5 position. nih.gov

More advanced strategies have been developed to functionalize the less reactive C3 position (or β-position) of a thiophene ring. One such method involves a palladium-catalyzed 1,4-migration coupled with direct arylation on 2-(2-bromoaryl)thiophenes, which activates the C3-H bond. rsc.orgrsc.org

Table 2: Regioselectivity in C-H Functionalization of 3-Substituted Thiophenes

| Reaction Type | Position of Functionalization | Catalyst System | Key Finding | Citation |

| Direct Arylation | C2 and/or C5 | Pd(OAc)₂ / KOAc | Generally favored at the α-positions. | core.ac.ukresearchgate.net |

| C-H Borylation | Mainly C5 | Iron N-heterocyclic carbene complex | Borylation occurs away from the C3 substituent. | nih.gov |

| Direct Arylation | C2 and C5 (selective) | Pd(OAc)₂ / KOAc | A sulfinyl directing group at C3 controls selectivity. | researchgate.net |

| Direct Arylation | C3 (via 1,4-migration) | PdCl(C₃H₅)(dppb) | Enables functionalization of the typically less reactive β-position. | rsc.orgrsc.org |

Other Significant Chemical Transformations

Beyond cross-coupling, this compound can undergo other transformations, primarily involving the thiophene ring or the tert-butyl ester group.

Oxidation Reactions of the Thiophene Ring

The oxidation of the sulfur atom in the thiophene ring can lead to thiophene-S-oxides or thiophene-S,S-dioxides (sulfones). These reactions typically require strong oxidizing agents. While specific studies on the oxidation of this compound were not found, the tert-butyl ester group is generally stable to many oxidizing agents. organic-chemistry.org However, the oxidation of a tert-butyl group itself attached to an aromatic ring into a carboxylic acid can occur under harsh conditions, such as with NO₂ gas at high temperatures, which is a reaction the ester moiety is unlikely to survive. google.com The use of milder oxidants like tert-butyl hydroperoxide (TBHP) is common for various transformations, but its specific effect on the thiophene ring of this compound is not documented in the search results. organic-chemistry.org

Radical Reactions

Radical reactions involving this compound could theoretically proceed through several pathways. The tert-butyl group can be a source of the tert-butyl radical, a highly reactive intermediate. ontosight.ai This radical can participate in substitution, addition, and rearrangement reactions. ontosight.ai

Alternatively, the tert-butoxide anion, which can be generated from the ester, can engage in radical chemistry. It has been shown to be involved in C-H activation and cross-coupling reactions, sometimes complicating the interpretation of transition-metal-catalyzed processes. princeton.edumasterorganicchemistry.com Radical addition-elimination reactions are also a possibility, where a radical adds to the thiophene ring, followed by the elimination of a leaving group. libretexts.org Modern photoredox catalysis also opens pathways for radical reactions, such as those involving amine radical cations, which could potentially interact with the thiophene system. acs.org However, specific, documented examples of radical reactions involving this compound are scarce in the provided literature.

Applications of Tert Butyl Thiophene 3 Carboxylate As a Building Block in Organic Synthesis

Precursor for Advanced Heterocyclic Scaffolds

The thiophene (B33073) ring is a valuable scaffold in its own right, and tert-butyl thiophene-3-carboxylate provides a stable and reliable platform from which to build even more elaborate heterocyclic systems. The tert-butyl ester group often acts as a directing group or a protecting group, enabling high regioselectivity in subsequent reactions.

Synthesis of Fused Thiophene Systems

This compound is an important precursor for creating fused thiophene systems, such as thienopyrimidines and thienothiophenes. These fused structures are of significant interest due to their prevalence in biologically active compounds and organic electronic materials. The synthesis often involves building a second ring onto the initial thiophene framework.

For instance, the synthesis of thieno[2,3-d]pyrimidines, which possess a range of biological activities including kinase inhibition and antifungal properties, can start from appropriately substituted thiophenes. nih.govnih.gov Synthetic routes often begin with an aminothiophene carboxylate ester, which undergoes cyclization to form the fused pyrimidine (B1678525) ring. nih.govresearchgate.net By starting with this compound, chemists can first perform reactions to introduce an amino group and other substituents at the 2- and 4-positions before cyclizing to form the desired fused system.

Similarly, thieno[3,2-b]thiophenes, valued for their use as p-type organic semiconductors, can be synthesized through multi-step sequences that may involve derivatives of thiophene-3-carboxylic acid. mdpi.com The synthesis can proceed by first creating an α-(R-acyl)-β-carboxymethylthio thiophene moiety, which is then cyclized and decarboxylated to yield the fused thieno[3,2-b]thiophene (B52689) core. google.com

Table 1: Examples of Fused Heterocyclic Systems Derived from Thiophene-3-carboxylate Precursors

| Fused System | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidines | Cyclization of 2-aminothiophene-3-carboxamide (B79593) derivatives. | Kinase inhibitors, Antifungal agents | nih.govnih.gov |

| Thieno[3,2-b]thiophenes | Cyclization of α-(R-acyl)-β-carboxymethylthio thiophene moiety followed by decarboxylation. | Organic semiconductors | mdpi.comgoogle.com |

| Thieno[3,2-b]pyridines | Synthesis from thienopyridine derivatives. | Antibacterial agents | nih.gov |

Construction of Polythiophene Architectures

Polythiophenes are a major class of conductive polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. wikipedia.orgresearchgate.net The properties of these polymers, including their solubility, conductivity, and optical characteristics, are highly dependent on the substituents on the thiophene monomer unit. wikipedia.org

This compound serves as a key starting material for monomers used in the synthesis of functional polythiophenes. The typical route involves halogenation (e.g., bromination) at the 2- and 5-positions of the thiophene ring, which are then activated for cross-coupling polymerization reactions like Suzuki or Stille coupling. mdpi.comnih.gov

The tert-butyl ester group offers two main advantages. First, its bulkiness can improve the solubility of the resulting polymer in organic solvents, which is crucial for solution-based processing and film casting. wikipedia.org Second, the ester can be hydrolyzed after polymerization to yield a polythiophene with carboxylic acid groups along the backbone. These acidic groups can be used to tune the polymer's electronic properties, improve its hydrophilicity, or serve as anchor points for attaching other molecules or nanoparticles. wikipedia.org

Intermediate in the Synthesis of Complex Organic Molecules

In multi-step organic synthesis, protecting groups are essential for masking reactive functional groups while other parts of a molecule are being modified. The tert-butyl carboxylate group in this compound is an excellent example of a protecting group for the carboxylic acid functionality. nanosoftpolymers.com

Role in Multi-step Synthetic Sequences

The tert-butyl ester is stable under a wide range of reaction conditions, including those involving organometallic reagents and basic conditions, but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the carboxylic acid. This strategy is central to its use in complex, multi-step syntheses. nanosoftpolymers.comchegg.comchegg.com

A common and powerful technique is directed ortho-metalation (DoM). wikipedia.orgbaranlab.org The carboxylate group can act as a directed metalation group (DMG), guiding a strong base like n-butyllithium or lithium diisopropylamide (LDA) to selectively remove a proton from the adjacent C-2 position of the thiophene ring. wikipedia.orguwindsor.casemanticscholar.org This generates a highly reactive organolithium intermediate, which can then react with a wide variety of electrophiles to install a new functional group exclusively at the C-2 position. baranlab.orgrroij.com This high degree of regiocontrol is invaluable for building complex substitution patterns on the thiophene ring that would be difficult to achieve through other methods.

Targeted Synthesis of Functionalized Thiophene Derivatives

The ability to selectively introduce substituents onto the thiophene ring makes this compound a cornerstone for creating a library of functionalized thiophene derivatives. mdpi.comresearchgate.net Following the initial directed metalation at the C-2 position, further functionalization at other positions (e.g., C-5) can be achieved, leading to di- or tri-substituted thiophenes.

The general sequence involves:

Directed lithiation at the C-2 position.

Reaction with an electrophile to install the first substituent.

A second functionalization step , often involving another metalation or a cross-coupling reaction at a different position (e.g., C-5).

Deprotection of the tert-butyl ester, if desired, to unmask the carboxylic acid.

This methodology provides access to a diverse range of thiophene-3-carboxylic acids with tailored substitution patterns for various applications, including as building blocks for pharmaceuticals and materials science. nih.gov

Table 2: Regioselective Functionalization of this compound via Directed Metalation

| Position | Method | Example Electrophiles | Resulting Functional Group | Reference |

|---|---|---|---|---|

| C-2 | Directed ortho-lithiation (DoM) | Iodine (I2), N,N-Dimethylformamide (DMF), Trimethylsilyl chloride (TMSCl) | -I, -CHO, -Si(CH3)3 | wikipedia.orguwindsor.casemanticscholar.org |

| C-5 | Lithiation followed by electrophilic quench | Aldehydes, Ketones, Alkyl halides | -CH(OH)R, -C(OH)R2, -R | rroij.com |

| C-2 & C-5 | Sequential lithiation and/or cross-coupling | Halogens (for subsequent coupling), Boronic acids (Suzuki coupling) | Di-substituted thiophenes | mdpi.comnih.gov |

Utilization in Polymer Chemistry and Functional Materials Synthesis

The role of this compound extends deeply into the synthesis of advanced functional materials. As mentioned, it is a key precursor to monomers for polythiophenes. The strategic placement of the carboxylate group at the 3-position is particularly important for creating regioregular polymers, which have more ordered structures and, consequently, improved electronic properties. wikipedia.org

The conversion of the tert-butyl ester to a carboxylic acid post-polymerization is a powerful tool for tuning material properties. For example, poly(3-thiophene carboxylic acid) exhibits different optical and conformational properties depending on the pH, allowing for the development of sensors. wikipedia.org The carboxylic acid groups can also form hydrogen bonds, influencing the polymer's self-assembly and morphology in thin films, which is critical for the performance of electronic devices. Furthermore, these functional groups can be used to graft side chains, leading to the creation of complex polymer architectures like bottlebrush polymers or for attaching the polymer to surfaces and nanoparticles.

Monomer for Conjugated Polymers with Tunable Properties

Conjugated polymers, characterized by their alternating single and double bonds, are at the forefront of materials science due to their unique electronic and optical properties. This compound serves as an excellent monomer for the synthesis of these polymers, particularly polythiophenes.

The incorporation of the tert-butyl carboxylate group onto the thiophene backbone allows for the fine-tuning of the resulting polymer's properties. For instance, the bulky tert-butyl group can influence the polymer's solubility, processability, and solid-state morphology, which in turn affect its electronic performance.

A notable area of application is in the field of organic electrochemical transistors (OECTs). Research has shown that polythiophenes functionalized with carboxyl-alkyl side chains, derived from precursors like this compound, exhibit remarkable performance in OECTs. By varying the length of the alkyl spacer connecting the carboxyl group to the thiophene ring, researchers can modulate the polymer's hydrophilicity, swelling behavior, and ion migration, leading to optimized device performance. nih.gov For example, a polythiophene with a carboxyl-butyl side chain demonstrated superior electrochemical performance and faster doping kinetics compared to its counterparts with propyl or pentyl spacers. nih.gov This highlights the ability to tune the material's properties for specific applications.

Table 1: Properties of Carboxylated Polythiophenes in OECTs

| Polymer | Onset Potential (V) | Peak Current Density | Swelling |

|---|---|---|---|

| P3C(Pr)T (Propyl) | -0.06 | Moderate | 18% |

| P3C(Bu)T (Butyl) | -0.3 | Highest | ~10% |

| P3C(Pe)T (Pentyl) | -0.23 | Lower | 2% |

Data sourced from a study on conjugated polyelectrolytes for OECTs. nih.gov

The synthesis of these polymers often involves the polymerization of the corresponding thiophene monomers, which can be accessed through synthetic routes starting from this compound. The tert-butyl ester can then be hydrolyzed to the carboxylic acid in the final polymer, imparting the desired functionality.

Integration into Oligomer and Macrocyclic Systems

Beyond polymers, this compound is a valuable precursor for the synthesis of well-defined oligomers and macrocycles. These molecules are of interest for their potential applications in molecular recognition, sensing, and as models for understanding the properties of larger polymeric systems.

The thiophene unit can be incorporated into larger cyclic structures, and the tert-butyl carboxylate group can be used as a handle for further functionalization or to influence the conformational properties of the macrocycle. The synthesis of such systems often relies on cross-coupling reactions, where the thiophene ring can be selectively functionalized at different positions.

Contributions to Agrochemical and Pharmaceutical Precursor Synthesis

The thiophene nucleus is a common scaffold in many biologically active compounds, including pharmaceuticals and agrochemicals. nih.gov this compound provides a convenient entry point for the synthesis of a diverse range of substituted thiophenes that can serve as key intermediates in the development of new drugs and crop protection agents.

Synthesis of Compounds with Specific Structural Motifs

The chemical reactivity of the thiophene ring in this compound allows for the introduction of various functional groups at specific positions. This controlled functionalization is crucial for building complex molecular architectures with desired biological activities. For example, the synthesis of thiophene-3-carboxamide (B1338676) derivatives as potential inhibitors of c-Jun N-terminal kinase (JNK), a target for various diseases, highlights the importance of this scaffold. nih.gov

The tert-butyl ester can be converted to other functional groups, such as amides, which are prevalent in many pharmaceutical compounds. This transformation can be achieved after the main carbon skeleton of the target molecule has been assembled, demonstrating the utility of the tert-butyl ester as a versatile synthetic handle.

Development of Chemical Libraries for Screening (focus on synthetic routes)

The creation of chemical libraries containing a large number of diverse but structurally related compounds is a cornerstone of modern drug discovery and agrochemical research. These libraries are screened to identify "hit" compounds with promising biological activity. This compound is an ideal starting material for the construction of thiophene-based chemical libraries due to the ease with which it can be chemically modified.

Synthetic strategies for library development often involve parallel synthesis, where a common intermediate is reacted with a variety of building blocks to generate a library of final compounds. For instance, the this compound core can be subjected to a series of reactions, such as halogenation followed by various cross-coupling reactions (e.g., Suzuki, Stille), to introduce diversity at different points of the molecule. The resulting library of this compound derivatives can then be deprotected to yield the corresponding carboxylic acids or converted into other functional groups, further expanding the chemical space of the library.

A study on the development of a library of thiophene-based molecules for evaluating anion binding and transport properties showcases the synthetic versatility of thiophene building blocks. researchgate.net While not directly starting from this compound, the principles of creating diverse structures from a common thiophene core are directly applicable.

The ability to generate a wide range of analogs from a single, readily available starting material like this compound significantly accelerates the discovery process for new agrochemicals and pharmaceuticals.

Advanced Analytical and Spectroscopic Methodologies in the Research of Tert Butyl Thiophene 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including tert-butyl thiophene-3-carboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms within the molecule.

Proton NMR (¹H NMR) Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the tert-butyl group and the thiophene (B33073) ring.

The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum, usually around 1.5 ppm. nih.govnih.gov This is due to the shielding effect of the electron-donating alkyl group and the absence of adjacent protons to cause signal splitting.

The protons on the thiophene ring are in a more deshielded environment due to the aromaticity of the ring and the electron-withdrawing effect of the carboxylate group. Their chemical shifts appear further downfield. For a 3-substituted thiophene, one would expect to see three distinct signals for the protons at positions 2, 4, and 5. The coupling patterns (splitting) of these signals provide valuable information about their relative positions on the ring. For instance, the proton at position 2 would likely appear as a doublet of doublets due to coupling with the protons at positions 4 and 5 (through four-bond and three-bond coupling, respectively). Similarly, the protons at positions 4 and 5 would show characteristic splitting patterns based on their coupling with each other and the proton at position 2.

Table 1: Representative ¹H NMR Data for this compound Note: Specific chemical shifts (δ) and coupling constants (J) can vary depending on the solvent and the specific isomeric form.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C(CH₃)₃ | ~1.5 | Singlet | N/A |

| Thiophene-H2 | Downfield | Doublet of Doublets | J₂₄, J₂₅ |

| Thiophene-H4 | Downfield | Doublet of Doublets | J₄₅, J₂₄ |

| Thiophene-H5 | Downfield | Doublet of Doublets | J₄₅, J₂₅ |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will show a signal for the quaternary carbon of the tert-butyl group and another for the methyl carbons of the same group. The chemical shift of the quaternary carbon will be further downfield than that of the methyl carbons. chemicalbook.com The carbon atoms of the thiophene ring will appear in the aromatic region of the spectrum (typically 120-150 ppm). The carbon atom attached to the carboxylate group (C3) will be significantly deshielded and appear at a higher chemical shift compared to the other thiophene carbons. The carbonyl carbon of the ester group will be the most deshielded carbon in the molecule, appearing at the lowest field (typically >160 ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(CH₃)₃ | ~80 |

| -C(CH₃)₃ | ~28 |

| Thiophene C2 | 125-135 |

| Thiophene C3 | 130-140 |

| Thiophene C4 | 125-135 |

| Thiophene C5 | 120-130 |

| C=O | 160-170 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing a more comprehensive picture of the molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment identifies protons that are coupled to each other. sdsu.edu For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between the protons on the thiophene ring (e.g., H2-H4, H2-H5, and H4-H5), helping to definitively assign their positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons with the carbon atoms to which they are directly attached. columbia.edu This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals. For example, the HSQC spectrum would show correlations between the thiophene protons and their directly bonded carbon atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₂O₂S), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy. This is a crucial step in confirming the identity of a newly synthesized or isolated compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net In a GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its volatility and interaction with the GC column. nih.gov The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule, confirming its molecular weight. Additionally, a characteristic fragmentation pattern will be observed. A prominent fragment would likely be the loss of the tert-butyl group ([M-57]⁺), resulting from the cleavage of the ester bond. nih.gov Other fragments corresponding to the thiophene-3-carbonyl cation and further fragmentation of the thiophene ring could also be observed. The retention time from the gas chromatograph and the unique fragmentation pattern from the mass spectrometer together provide a highly specific fingerprint for the identification of this compound. shimadzu.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight and study the fragmentation patterns of molecules. For this compound (C₉H₁₂O₂S), ESI-MS typically reveals the protonated molecular ion, [M+H]⁺, in positive ion mode. The monoisotopic mass of the neutral molecule is 184.056 g/mol .

Detailed analysis of the mass spectrum provides insights into the molecule's structure through characteristic fragmentation. A common fragmentation pathway for tert-butyl esters involves the loss of isobutylene (B52900) (C₄H₈, 56 Da) through a rearrangement process, which would result in a fragment corresponding to the protonated thiophene-3-carboxylic acid. libretexts.org Another potential fragmentation is the cleavage and loss of the tert-butyl cation (C₄H₉•, 57 Da).

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 185.06 | Protonated molecular ion |

| [M-C₄H₈+H]⁺ | 129.01 | Loss of isobutylene |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a molecular fingerprint. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the ester carbonyl group (C=O). researchgate.net The thiophene ring and the tert-butyl group also exhibit distinct absorption bands. iosrjournals.org

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium-Weak | Thiophene C-H stretch |

| 2980-2960 | Medium-Strong | tert-Butyl C-H asymmetric/symmetric stretch |

| ~1740 | Strong | Ester C=O stretch researchgate.net |

| 1550-1400 | Medium | Thiophene ring C=C stretching |

| ~1260, ~1150 | Strong | Ester C-O stretch |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While no specific Raman spectrum for this compound is detailed in the provided sources, its expected features can be inferred from analyses of related structures like 2-thiophene carboxylic acid and molecules containing tert-butyl groups. iosrjournals.orgresearchgate.net Symmetric vibrations and bonds involving non-polar groups, which are often weak in IR, can be strong in Raman spectra. The C=C and C-S bonds of the thiophene ring are expected to produce prominent Raman signals.

Table 3: Predicted Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium | Thiophene C-H stretch |

| 2980-2960 | Strong | tert-Butyl C-H symmetric stretch researchgate.net |

| ~1740 | Weak | Ester C=O stretch |

| 1550-1400 | Strong | Thiophene ring C=C stretching |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

While X-ray crystallography has been used to determine the structure of related carbazole (B46965) derivatives, revealing details down to intermolecular π–π interactions and I⋯I contacts nih.gov, specific crystal structure data for this compound is not available in the consulted literature. An analysis, if performed, would yield a crystallographic information file (CIF) containing the unit cell dimensions, space group, and atomic coordinates, which would unambiguously confirm the molecular geometry and reveal how the molecules pack together in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography is particularly well-suited for non-volatile organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. While a specific, validated method for this compound is not detailed, a standard reversed-phase (RP-HPLC) method would be appropriate for its analysis. sielc.com Such a method separates compounds based on their hydrophobicity. The analyte is passed through a non-polar stationary phase, typically a C18 silica (B1680970) column, using a polar mobile phase. A gradient elution, where the mobile phase composition is varied over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is commonly used to ensure efficient separation and good peak shape. Detection is typically achieved using a UV detector set to a wavelength where the thiophene ring exhibits strong absorbance.

Table 4: Typical RP-HPLC Parameters for Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | C18 (Octadecylsilyl) silica gel |

| Mobile Phase | Gradient of Water and Acetonitrile (MeCN), often with 0.1% formic acid sielc.com |

| Detection | UV Absorbance (e.g., at 254 nm) |

| Purpose | Purity determination and impurity profiling |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. In the context of this compound, GC is primarily used to assess the purity of a sample and to monitor the progress of reactions in which it is a reactant or product. The analysis of thiophene derivatives by GC can be challenging due to the potential for co-elution with structurally similar compounds, which necessitates the use of high-resolution capillary columns and optimized temperature programs.

Detailed research findings on the specific GC analysis of this compound are not extensively published, however, based on the analysis of related thiophene compounds, certain parameters can be inferred. For instance, the analysis of trace levels of thiophene in benzene (B151609) has been successfully achieved using two-dimensional gas chromatography (2D-GC) with columns of different polarities, such as a non-polar INNOWax column followed by a porous layer open tubular (PLOT) Q column. This approach enhances separation and allows for the use of a standard flame ionization detector (FID). For routine analysis of a purified sample of this compound, a standard non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely provide adequate separation.

The retention time of this compound would be influenced by its boiling point and its interaction with the stationary phase. Given its molecular weight and the presence of the polarizable thiophene ring and the ester group, it would have a moderate retention time under standard GC conditions. The temperature program would typically involve an initial isothermal period followed by a temperature ramp to ensure good peak shape and resolution from any impurities.

Table 1: Postulated Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value |

| Column Type | Capillary Column (e.g., 5% Phenyl-Methylpolysiloxane) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | Initial Temp: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |

| Expected Retention Time | Moderate (dependent on exact conditions) |

Note: This data is predictive and based on general principles of gas chromatography for similar compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable tool for the rapid and qualitative analysis of this compound. It is widely used to monitor the progress of its synthesis, identify its presence in a mixture, and determine appropriate solvent systems for larger-scale purification by column chromatography.

In the synthesis of related 3-substituted thiophene copolymers, TLC on silica gel plates with chloroform (B151607) as the mobile phase has been effectively used to track the consumption of the monomer. researchgate.net For this compound, a similar system is expected to be effective. Silica gel, a polar stationary phase, will interact with the polar ester group and the thiophene ring. The choice of the mobile phase is critical for achieving good separation. A solvent system with moderate polarity, such as a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758), would likely provide an optimal retention factor (Rf) value. The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound, stationary phase, and mobile phase.

Visualization of the spot on the TLC plate can be achieved under UV light (typically at 254 nm), as the thiophene ring is a UV-active chromophore. Staining with a universal developing agent like potassium permanganate (B83412) or iodine vapor can also be employed.

Table 2: Postulated Thin-Layer Chromatography (TLC) System for this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v) |

| Visualization | UV light (254 nm) or Potassium Permanganate stain |

| Expected Rf Value | 0.3 - 0.5 (in an optimized system) |

Note: The Rf value is highly dependent on the exact conditions of the mobile phase composition and the specific silica gel plate used.

Other Advanced Spectroscopic Probes (e.g., UV-Vis spectroscopy for electronic transitions)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the thiophene ring conjugated with the carboxylate group.

The thiophene ring itself exhibits characteristic π → π* transitions. The presence of the tert-butyl carboxylate group at the 3-position of the thiophene ring will influence the energy of these transitions. The ester group acts as an electron-withdrawing group through resonance, which can lead to a bathochromic (red) shift of the absorption maximum (λmax) compared to unsubstituted thiophene. This is due to the delocalization of the π electrons over the conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 3: Predicted UV-Vis Spectroscopic Data for this compound

| Parameter | Predicted Value |

| Solvent | Ethanol or Methanol (B129727) |

| Absorption Maximum (λmax) | ~240 - 260 nm |

| Electronic Transition | π → π* |

| Molar Absorptivity (ε) | Moderate to High |

Note: This data is an estimation based on the spectroscopic properties of similar thiophene derivatives.

Computational and Theoretical Investigations of Tert Butyl Thiophene 3 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules.

Electronic Structure Analysis (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

While direct DFT calculations for tert-butyl thiophene-3-carboxylate are not widely published, studies on related thiophene (B33073) derivatives provide valuable insights. For instance, computational studies on various thiophene compounds consistently show that the HOMO is typically a π-orbital delocalized over the thiophene ring, while the LUMO is a π*-antibonding orbital. The introduction of an electron-withdrawing carboxylate group at the 3-position is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted thiophene. The bulky tert-butyl group, being weakly electron-donating, would have a less pronounced effect but might slightly raise these energy levels compared to a methyl or ethyl ester.

A study on nitrobenzamido-substituted thiophene-3-carboxylate derivatives highlighted that functional group substitutions significantly influence the HOMO-LUMO gap, which in turn correlates with the molecule's reactivity and potential biological activity. bldpharm.com Similarly, research on other thiophene derivatives has demonstrated that the nature of substituents dictates the electronic properties. bohrium.com For this compound, the HOMO-LUMO gap is anticipated to be substantial, suggesting good electronic stability.

Table 1: Representative Frontier Orbital Energies for Thiophene Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Thiophene | -6.9 | -0.5 | 6.4 | General textbook values |

| Thiophene-3-carboxylic acid | Lowered | Lowered | Modified | researchgate.net |

Note: This table is illustrative. Exact values for this compound would require specific DFT calculations.

Conformational Analysis and Molecular Geometry

The three-dimensional structure of this compound is determined by the rotational freedom around the C(3)-C(carbonyl) and O-C(tert-butyl) single bonds. Conformational analysis aims to identify the most stable arrangement (the global minimum) and the energy barriers between different conformations.

For thiophene-3-carboxylic acid, computational studies have identified two primary planar conformations arising from the rotation around the single bond connecting the carboxylic acid group to the thiophene ring. researchgate.net These conformations are influenced by potential intramolecular interactions.

In the case of this compound, the large, sterically demanding tert-butyl group will be a dominant factor in determining the preferred conformation. The molecule is expected to adopt a conformation that minimizes steric hindrance between the tert-butyl group and the thiophene ring. The thiophene ring itself is planar. The ester group will likely be oriented to reduce steric clash, which may involve a non-planar arrangement relative to the thiophene ring, although the drive for π-conjugation would favor planarity. The most stable conformer would likely have the bulky tert-butyl group positioned away from the thiophene ring.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations are instrumental in predicting spectroscopic properties such as vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

DFT calculations on substituted thiophenes have shown excellent correlation between calculated and experimental vibrational frequencies. bldpharm.com For this compound, DFT could be used to predict the characteristic vibrational modes, including the C=O stretch of the ester, the C-O stretches, and the various vibrations of the thiophene ring and the tert-butyl group.

Similarly, NMR chemical shifts can be calculated with good accuracy. The predicted ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons of the thiophene ring, the ester group, and the tert-butyl group, aiding in the structural elucidation and assignment of experimental spectra.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Analysis and Activation Energies